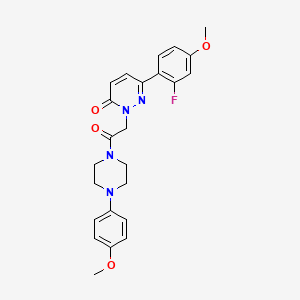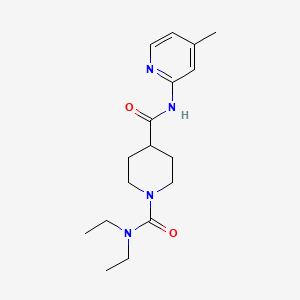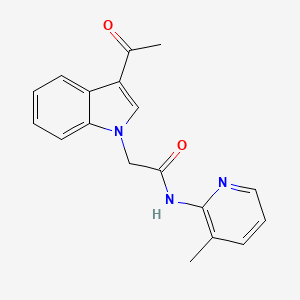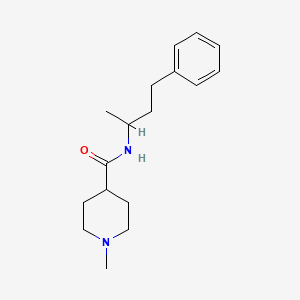![molecular formula C17H18N2O4 B4517943 3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B4517943.png)
3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide
Vue d'ensemble
Description
3-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a benzamide with notable pharmacological properties, including its use in treating various gastrointestinal disorders and as an antiemetic. It has been shown to enhance gastrointestinal motility, facilitate radiological identification of lesions, and improve the absorption of other drugs. Despite its benefits, the side effects, particularly extrapyramidal reactions, limit its use in some patients. The compound's mechanism of action involves dopaminergic antagonist properties and effects on gastrointestinal motility through acetylcholine sensitization (Pinder et al., 2012).
Benzophenone-3 in Sunscreens: Toxicities and Ecological Risks
Benzophenone-3 (BP-3), commonly found in sunscreens, poses potential risks to aquatic ecosystems due to its environmental persistence and endocrine-disrupting capabilities. Studies have highlighted the need for further research to fully understand the ecological impacts of BP-3, which could inform safer use and disposal practices of sunscreen products containing this compound (Kim & Choi, 2014).
Benzene-1,3,5-tricarboxamide: A Supramolecular Chemistry Tool
Benzene-1,3,5-tricarboxamide (BTA) derivatives are important in supramolecular chemistry for their self-assembly properties, leading to applications ranging from nanotechnology to biomedical fields. Their versatility as supramolecular building blocks showcases the potential for designing novel materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Parabens in Aquatic Environments
Parabens, used as preservatives in various consumer products, have been detected in aquatic environments, raising concerns about their potential as endocrine disrupters. While they are generally biodegradable, their ubiquitous presence in water and sediments necessitates further studies to evaluate their long-term impacts on ecosystems and human health (Haman et al., 2015).
Advanced Oxidation Processes in Drug Degradation
Advanced oxidation processes (AOPs) have been explored for the degradation of pharmaceuticals like acetaminophen in water treatment, revealing insights into degradation pathways, by-products, and biotoxicity. Such research underscores the importance of developing efficient water treatment strategies to mitigate the environmental and health impacts of pharmaceutical residues (Qutob et al., 2022).
Propriétés
IUPAC Name |
3-[2-(2-methoxyphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(23-15-9-4-3-8-14(15)22-2)17(21)19-13-7-5-6-12(10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBRTYHEKQZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517868.png)
![N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4517877.png)

![N-(1-benzylpiperidin-4-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4517898.png)

![N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4517918.png)
![3-{[2-(4-ethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4517920.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide](/img/structure/B4517925.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B4517935.png)
![4-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B4517938.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517950.png)


